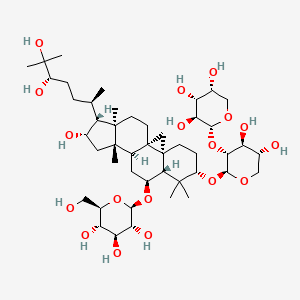![molecular formula C11H16N2OS B1474455 (1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol CAS No. 1932717-15-1](/img/structure/B1474455.png)
(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol
Descripción general
Descripción
(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol, commonly known as (1R,2R)-2-sulfanylcyclopentan-1-ol, is an organic compound that has been studied for its potential applications in various scientific fields. It is a cyclic sulfonamide that has a unique combination of properties, such as being non-toxic and having a low melting point. This compound has been studied for its ability to act as a catalyst in various reactions, as well as its potential use in drug design and development.
Mecanismo De Acción
The mechanism of action of ((1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol)-2-sulfanylcyclopentan-1-ol is not yet fully understood. However, it is believed to act as a catalyst in various reactions by forming a cyclic sulfonamide ring. This ring is thought to be able to stabilize the reaction intermediates, thus allowing for the desired reaction to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol)-2-sulfanylcyclopentan-1-ol are not yet fully understood. However, it is believed to be non-toxic and to have a low melting point, making it an ideal candidate for use in drug delivery systems. In addition, it has been studied for its potential use in drug design and development, as well as for its ability to act as a catalyst in various reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol)-2-sulfanylcyclopentan-1-ol in lab experiments include its non-toxic nature, its low melting point, and its ability to act as a catalyst in various reactions. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, and it may not be suitable for use in certain types of reactions. In addition, it may not be cost-effective to synthesize this compound in large quantities.
Direcciones Futuras
The potential future directions for ((1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol)-2-sulfanylcyclopentan-1-ol include further research into its mechanism of action, its potential use in drug design and development, and its ability to act as a catalyst in various reactions. In addition, further research could be conducted into its potential use in the synthesis of organic molecules and the formation of polymers. Finally, further research could be conducted into its potential use in drug delivery systems, as well as its potential toxicity and its potential cost-effectiveness.
Aplicaciones Científicas De Investigación
((1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol)-2-sulfanylcyclopentan-1-ol has been studied for its potential use in scientific research. It has been found to act as a catalyst in various reactions, including the synthesis of organic molecules and the formation of polymers. In addition, it has been studied for its potential use in drug design and development. It has been found to be non-toxic and to have a low melting point, making it an ideal candidate for use in drug delivery systems.
Propiedades
IUPAC Name |
(1R,2R)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-7-6-8(2)13-11(12-7)15-10-5-3-4-9(10)14/h6,9-10,14H,3-5H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGQLNZKRAUGRC-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CCCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)S[C@@H]2CCC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



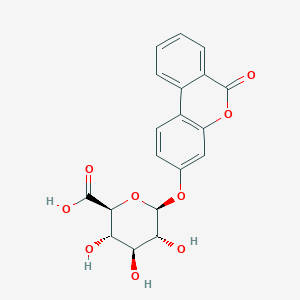
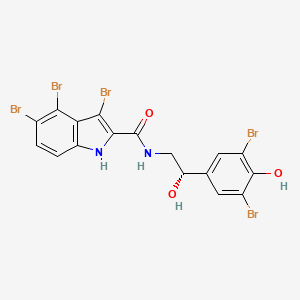
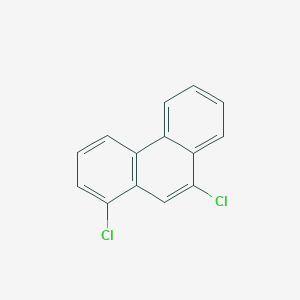
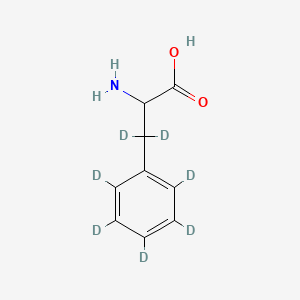
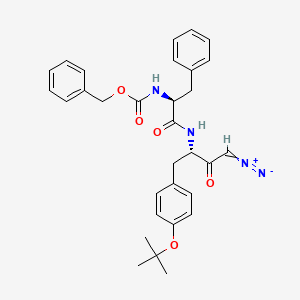
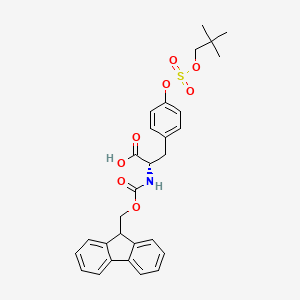

![(1R,2R)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474387.png)




